tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate
Description
tert-Butyl N-(1-methanesulfonylpropan-2-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a methanesulfonyl (mesyl) substituent on the propan-2-yl backbone. The Boc group is widely used in organic synthesis to protect amines, while the methanesulfonyl moiety enhances electrophilicity and stability, making the compound valuable in peptide synthesis and medicinal chemistry intermediates. Its molecular formula is inferred as C₉H₁₉NO₄S, with a molecular weight of 249.32 g/mol (calculated). The methanesulfonyl group contributes to its solubility in polar aprotic solvents and influences its reactivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
tert-butyl N-(1-methylsulfonylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S/c1-7(6-15(5,12)13)10-8(11)14-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSMVAHUIPRGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate typically involves:
- Starting from tert-butyl carbamate derivatives such as N-BOC-protected amino alcohols or serinol derivatives.
- Introduction of the methanesulfonyl group (mesylation) on the propan-2-yl moiety.
- Use of bases and phase-transfer catalysts to facilitate substitution reactions.
- Control of reaction temperature and solvent conditions to optimize yield and purity.
Preparation via Mesylation of tert-butyl N-(1-hydroxypropan-2-yl)carbamate
One common approach involves mesylation of the hydroxyl group on a tert-butyl N-(1-hydroxypropan-2-yl)carbamate intermediate:
- Starting material: tert-butyl N-(1-hydroxypropan-2-yl)carbamate (derived from Boc-protected serinol).
- Reagent: Methanesulfonyl chloride (mesyl chloride) is used to convert the hydroxyl group into a methanesulfonyl (mesyl) ester.
- Base: A base such as triethylamine or N-methylmorpholine is used to neutralize the generated HCl.
- Solvent: Anhydrous solvents like dichloromethane or ethyl acetate.
- Temperature: The reaction is typically conducted at low temperatures (0 to 5 °C) to minimize side reactions.
- Workup: The reaction mixture is quenched with water, extracted, and purified by crystallization or chromatography.
This method yields this compound in high purity and yield, with reported yields typically above 80% depending on scale and conditions.
Alternative Synthesis via Phase-Transfer Catalysis Alkylation
Another reported method involves alkylation of tert-butyl N-(1-hydroxypropan-2-yl)carbamate derivatives using methyl sulfate under phase-transfer catalysis (PTC) conditions:
- Catalyst: Tetrabutylammonium bromide as phase-transfer catalyst.
- Base: Potassium hydroxide solution is added dropwise under controlled temperature (-10 to 20 °C).
- Solvent: Ethyl acetate is used as the reaction medium.
- Procedure: The starting carbamate is mixed with the catalyst and methyl sulfate, stirred mechanically, cooled, and the base solution is added slowly.
- Reaction time: Typically 3–5 hours.
- Isolation: After reaction completion, the mixture is extracted, washed with dilute acid, sodium bicarbonate, and water, followed by solvent evaporation and crystallization from hexane.
- Yields: High yields of 92–97% have been reported under optimized conditions.
This PTC method is advantageous due to mild conditions, high yield, and ease of purification.
Use of Mixed Acid Anhydrides for Carbamate Formation
In some synthetic routes, the tert-butyl N-(1-hydroxypropan-2-yl)carbamate is prepared via condensation reactions involving mixed acid anhydrides:
- Starting materials: N-BOC-D-serine and isobutyl chlorocarbonate to form mixed acid anhydride.
- Acid-binding agent: N-methylmorpholine is used to trap HCl.
- Condensation: The mixed anhydride reacts with amines such as benzylamine in anhydrous ethyl acetate.
- Temperature: Reaction is conducted under cold conditions (-20 to 40 °C, preferably -10 to 5 °C).
- Reaction time: 3–5 hours.
- Outcome: Formation of the carbamate intermediate which can be further functionalized.
Data Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Mesylation of Hydroxy Carbamate | Methanesulfonyl chloride, base (triethylamine) | 0–5 | DCM or ethyl acetate | >80 | Low temp to avoid side reactions |
| Phase-Transfer Catalysis Alkylation | Methyl sulfate, tetrabutylammonium bromide, KOH | -10 to 20 | Ethyl acetate | 92–97 | High yield, mild conditions, easy workup |
| Mixed Acid Anhydride Condensation | N-BOC-D-serine, isobutyl chlorocarbonate, NMM | -20 to 40 (opt. -10 to 5) | Ethyl acetate | ~81.6 | Precursor formation step for carbamate |
Research Findings and Analysis
- The mesylation reaction is straightforward and provides a direct route to the target compound with high purity.
- Phase-transfer catalysis alkylation offers a robust alternative with excellent yields and scalability, suitable for industrial applications.
- The mixed acid anhydride method is more relevant for preparing the carbamate precursor rather than the mesylated product itself but is crucial in multi-step syntheses.
- Reaction conditions such as temperature control, anhydrous environments, and reagent molar ratios significantly impact the yield and purity.
- The use of neutral starting materials (non-salts) improves reaction simplicity and product quality, as highlighted in patent WO2019158550A1.
- Analytical techniques such as ^1H NMR, ^13C NMR, MS, and elemental analysis confirm the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butyl carbamate group.
Major Products Formed
Substitution Reactions: The major products are the substituted carbamates where the methanesulfonyl group is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine, which can be further utilized in various synthetic applications.
Scientific Research Applications
tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate has applications in scientific research as a protecting group in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules.
Scientific Research Applications
Chemistry
this compound acts as a protecting group for amines in peptide synthesis and other organic transformations due to its stable carbamate linkage. The tert-butyl group can be selectively removed under acidic conditions, which allows the release of the free amine for further reactions. Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butyl carbamate group.
Biology
The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine
this compound serves as an intermediate in the synthesis of drugs and other therapeutic agents. Compounds similar to this compound may exhibit neuroprotective properties and influence oxidative stress pathways in neuronal cells, potentially offering protective effects against neurodegenerative conditions.
Industry
The compound is employed in the production of specialty chemicals and materials.
Chemical Reactions
This compound undergoes:
- Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles. Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be selectively removed under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonyl-Containing Carbamates
tert-Butyl N-[1-(Chlorosulfonyl)-3-methylbutan-2-yl]carbamate (CAS 1956335-01-5)
- Structural Features : Chlorosulfonyl group attached to a branched 3-methylbutan-2-yl chain.
- Molecular Formula: C₁₀H₂₀ClNO₄S.
- Key Differences : The chlorosulfonyl group is more electrophilic than methanesulfonyl, making this compound reactive in Suzuki couplings or as a sulfonating agent. However, it is less stable under aqueous conditions due to hydrolysis susceptibility .
tert-Butyl N-[(1S)-1-(5-[(2-Chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl)ethyl]carbamate (CAS 1173660-18-8)
- Structural Features : Aryl-methylsulfonyl group linked to an oxadiazole ring.
- Molecular Formula : C₁₆H₁₉ClFN₃O₅S.
- This compound is likely used in kinase inhibitor development, contrasting with the simpler aliphatic sulfonyl group in the target compound .
Cyclic and Bicyclic Carbamates
tert-Butyl N-[(1R,2S)-2-Hydroxycyclopentyl]carbamate (CAS 1290191-64-8)
- Structural Features : Hydroxycyclopentyl substituent.
- Molecular Formula: C₁₀H₁₉NO₃.
- Key Differences : The hydroxyl group enables hydrogen bonding, improving aqueous solubility but reducing stability under acidic conditions compared to sulfonyl-containing analogs. Applications include chiral auxiliaries in asymmetric synthesis .
tert-Butyl N-{3-Azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 134575-47-6)
- Structural Features : Rigid bicyclic scaffold with a tertiary amine.
- Molecular Formula : C₁₁H₂₀N₂O₂.
- Key Differences : The bicyclic structure restricts conformational flexibility, enhancing binding specificity in receptor-targeted drug candidates. The absence of a sulfonyl group limits electrophilic reactivity .
Piperidine and Fluorinated Carbamates
tert-Butyl N-[(3R,5S)-5-Methylpiperidin-3-yl]carbamate (CAS 1523530-57-5)
- Structural Features : Methyl-substituted piperidine ring.
- Molecular Formula : C₁₁H₂₂N₂O₂.
- Key Differences : The piperidine ring introduces basicity (pKa ~10.5), favoring salt formation and bioavailability. Fluorinated analogs (e.g., CAS 1268520-95-1) exhibit enhanced metabolic stability due to C-F bonds .
Comparative Data Table
Research Findings and Implications
- Reactivity : Sulfonyl-containing carbamates (e.g., target compound and CAS 1956335-01-5) exhibit higher electrophilicity than hydroxyl or amine-substituted analogs, enabling use in nucleophilic substitutions .
- Stability : Methanesulfonyl groups confer greater acid stability compared to hydroxylated derivatives, which require careful pH control during Boc deprotection .
- Biological Relevance : Fluorinated and bicyclic carbamates (e.g., CAS 1268520-95-1 and 134575-47-6) are prioritized in CNS drug development due to enhanced blood-brain barrier penetration .
Biological Activity
tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate is a carbamate derivative with the molecular formula C9H19NO4S. This compound has garnered attention in various fields, including organic chemistry and medicinal research, due to its potential biological activities and applications in drug synthesis.
The compound is characterized by its ability to participate in several chemical reactions, notably:
- Substitution Reactions : The methanesulfonyl group can be replaced by various nucleophiles, making it useful in synthetic chemistry.
- Deprotection Reactions : The tert-butyl carbamate group can be removed under acidic conditions, yielding free amines that are valuable for further synthetic applications.
The primary mechanism of action involves the formation of a stable carbamate linkage, which protects amine groups from unwanted reactions during synthetic processes. The selective removal of the tert-butyl group under acidic conditions allows for the release of free amines.
1. Pharmaceutical Synthesis
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its role as a protecting group for amines is crucial in peptide synthesis and other organic transformations.
2. Neuroprotective Potential
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, studies have shown that certain carbamates can influence oxidative stress pathways in neuronal cells, potentially offering protective effects against neurodegenerative conditions .
Toxicological Profile
Carbamates, including this compound, are known to interact with acetylcholinesterase, leading to a range of toxicological effects. The toxicity profile varies based on structural modifications; however, understanding these interactions is vital for assessing safety in pharmaceutical applications .
Case Study 1: Neuroprotective Effects
A study examined the effects of carbamate derivatives on SH-SY5Y neuronal cells under oxidative stress conditions. Results indicated that specific structural features significantly influenced cytotoxicity and protective effects against oxidative damage. The findings highlighted the importance of molecular design in enhancing biological activity .
Case Study 2: Synthesis and Biological Evaluation
Research focused on the synthesis of novel dipeptide-type inhibitors against SARS-CoV protease demonstrated that modifying the carbamate structure could enhance inhibitory potency. The study reported IC50 values for various derivatives, showcasing the potential for developing effective antiviral agents .
Data Tables
| Compound | IC50 Value (µM) | Biological Activity |
|---|---|---|
| Compound A | 3.20 | Moderate inhibition of SARS-CoV protease |
| Compound B | 0.39 | Strong inhibition |
| Compound C | 0.33 | Very strong inhibition |
Q & A
Q. What are the established synthetic routes for tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate?
Methodological Answer: The synthesis typically involves carbamate formation via coupling of tert-butyl carbamate derivatives with methanesulfonylpropan-2-amine intermediates. Key steps include:
- Activation of the amine : Use of reagents like di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) in anhydrous THF or DCM .
- Protection and functionalization : Methanesulfonyl chloride (MsCl) is introduced to the propan-2-amine intermediate, followed by Boc protection.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Contradictions in solvent selection (e.g., THF vs. DCM) may arise; optimize based on intermediate solubility .
Q. How is this compound characterized?
Methodological Answer:
- NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR. Key signals: tert-butyl group (~1.4 ppm, singlet), methanesulfonyl (δ ~3.0 ppm, singlet), carbamate carbonyl (δ ~155 ppm in ¹³C) .
- Mass Spectrometry (GC/MS or LC-MS) : Molecular ion peak ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For solid-state analysis, single crystals may be grown via slow evaporation in ethanol. Intermolecular hydrogen bonding (N–H···O) is typical in carbamates .
Q. Data Interpretation :
- Compare spectral data with PubChem entries for analogous carbamates .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use statistical models (e.g., factorial design) to test variables: temperature (25–60°C), catalyst loading (e.g., DMAP), and solvent polarity .
- Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions. Example parameters: residence time (10–30 min), pressure (1–3 bar) .
- Yield Optimization : Pilot studies show tert-butyl carbamates achieve 70–85% yield under anhydrous conditions; impurities (e.g., deprotected amines) are minimized via pH control (pH 8–9) .
Q. Table 1: Reaction Optimization Parameters
| Variable | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 25°C – 60°C | 40°C | +15% |
| Catalyst (DMAP) | 0.1 – 1.0 equiv. | 0.5 equiv. | +10% |
| Solvent | THF vs. DCM | DCM | +5% (polarity) |
Q. How to resolve contradictions in stability and toxicity data?
Methodological Answer:
- Stability Studies :
- Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures (typically >150°C for tert-butyl carbamates) .
- Hydrolytic Sensitivity : Test pH-dependent degradation (e.g., 0.1 M HCl vs. PBS buffer). Carbamates degrade faster under acidic conditions .
- Toxicological Contradictions :
Q. Table 2: Stability Under Accelerated Conditions
| Condition | Degradation (%) | Time (Days) |
|---|---|---|
| 40°C/75% RH | 5% | 30 |
| 0.1 M HCl, 25°C | 20% | 7 |
| UV Light (254 nm) | 10% | 14 |
Q. What computational methods aid in mechanistic studies of carbamate reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., nucleophilic acyl substitution at the carbamate carbonyl) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
- Docking Studies : If the compound is bioactive, dock into enzyme active sites (e.g., cholinesterases) using AutoDock Vina .
Q. Key Findings :
- tert-Butyl groups stabilize intermediates via steric hindrance, reducing side reactions .
Q. How to address impurities in synthetic batches?
Methodological Answer:
- HPLC-MS Analysis : Identify impurities (e.g., de-Boc products, sulfonic acid derivatives) using C18 columns (ACN/water + 0.1% TFA).
- Purification Strategies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
